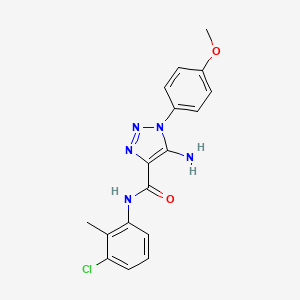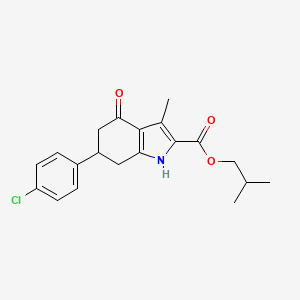![molecular formula C14H19N3O2S B4667237 N-allyl-2-[(3,5-dimethylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4667237.png)
N-allyl-2-[(3,5-dimethylphenoxy)acetyl]hydrazinecarbothioamide
Vue d'ensemble
Description
N-allyl-2-[(3,5-dimethylphenoxy)acetyl]hydrazinecarbothioamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is a thiosemicarbazone derivative that has been synthesized using a specific method. The purpose of
Mécanisme D'action
The mechanism of action of N-allyl-2-[(3,5-dimethylphenoxy)acetyl]hydrazinecarbothioamide involves its ability to inhibit various enzymes and proteins that are essential for the survival and proliferation of cancer and bacterial cells. Specifically, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. Additionally, N-allyl-2-[(3,5-dimethylphenoxy)acetyl]hydrazinecarbothioamide has also been shown to inhibit the activity of various bacterial enzymes, including DNA gyrase and topoisomerase IV.
Biochemical and Physiological Effects:
N-allyl-2-[(3,5-dimethylphenoxy)acetyl]hydrazinecarbothioamide has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, which is a key mechanism for inhibiting cancer cell growth. Additionally, N-allyl-2-[(3,5-dimethylphenoxy)acetyl]hydrazinecarbothioamide has also been shown to inhibit the migration and invasion of cancer cells, which is important for preventing metastasis. In bacterial cells, this compound has been shown to inhibit cell growth and division, leading to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
N-allyl-2-[(3,5-dimethylphenoxy)acetyl]hydrazinecarbothioamide has several advantages for lab experiments, including its high potency and specificity for cancer and bacterial cells. Additionally, this compound has been shown to have low toxicity in normal cells, making it a promising candidate for cancer and antimicrobial therapies. However, there are also limitations to using N-allyl-2-[(3,5-dimethylphenoxy)acetyl]hydrazinecarbothioamide in lab experiments, including its limited solubility in aqueous solutions and potential for degradation over time.
Orientations Futures
There are several future directions for research on N-allyl-2-[(3,5-dimethylphenoxy)acetyl]hydrazinecarbothioamide. One potential area of interest is the development of novel drug delivery systems that can improve the solubility and stability of this compound. Additionally, further studies are needed to investigate the potential of N-allyl-2-[(3,5-dimethylphenoxy)acetyl]hydrazinecarbothioamide as a combination therapy with other anticancer or antimicrobial agents. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential for clinical applications.
In conclusion, N-allyl-2-[(3,5-dimethylphenoxy)acetyl]hydrazinecarbothioamide is a chemical compound that has significant potential for various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in detail in this paper. Further research on this compound is needed to fully understand its potential for clinical applications.
Applications De Recherche Scientifique
N-allyl-2-[(3,5-dimethylphenoxy)acetyl]hydrazinecarbothioamide has been the subject of extensive scientific research due to its potential applications in various fields. One of the main areas of interest is its potential as an anticancer agent. Studies have shown that this compound has cytotoxic effects on cancer cells, making it a promising candidate for cancer treatment. Additionally, N-allyl-2-[(3,5-dimethylphenoxy)acetyl]hydrazinecarbothioamide has also been investigated for its potential as an antimicrobial agent, with studies showing its effectiveness against various bacterial strains.
Propriétés
IUPAC Name |
1-[[2-(3,5-dimethylphenoxy)acetyl]amino]-3-prop-2-enylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-4-5-15-14(20)17-16-13(18)9-19-12-7-10(2)6-11(3)8-12/h4,6-8H,1,5,9H2,2-3H3,(H,16,18)(H2,15,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDHIBCVXZWZEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NNC(=S)NCC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-isopropoxybenzyl)thio]-6,6-dimethyl-5,8-dihydro-6H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4667164.png)
![6-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(4-methylphenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B4667177.png)
![methyl 2-({[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4667189.png)
![1-(3-fluorobenzoyl)-N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-4-piperidinecarboxamide](/img/structure/B4667192.png)
![1-[(4-bromo-3-chlorophenyl)amino]-4,4-dimethyl-1-penten-3-one](/img/structure/B4667195.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4667203.png)
![6-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4667210.png)
![2,4-dichloro-N-{2-[(2-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4667218.png)
![5-[(4-ethyl-1-piperazinyl)carbonyl]-2-methyl-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B4667227.png)

![N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-methyl-3-piperidinecarboxamide](/img/structure/B4667235.png)
![N-(2,3-dimethylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea](/img/structure/B4667244.png)

